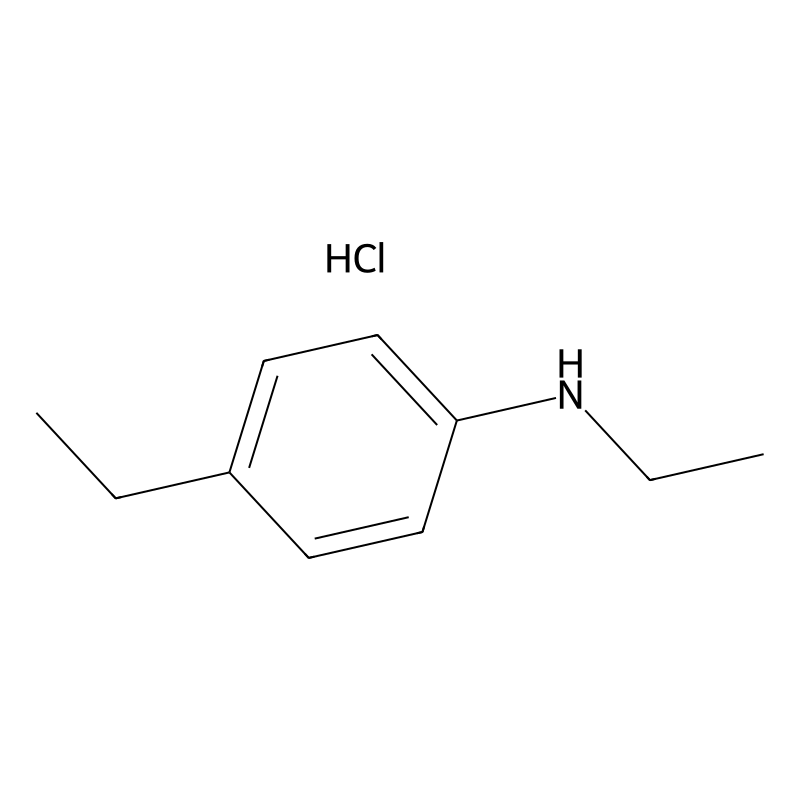

N,4-diethylaniline hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- N,N-Diethylaniline is used as an intermediate in the synthesis of various organic compounds .

- The synthesis of N,N-Diethylaniline involves the reaction between aniline and diethylamine, followed by hydrochloric acid addition.

- The resulting solution is cooled, and N,N-Diethylaniline crystals are formed.

Organic Synthesis

Manufacturing Dyes

Pharmaceuticals

Agrochemicals

Dye and Pesticide Synthesis

Polymerization Activators

- N,N-Dimethylaniline has been used in studies related to DNA reactivity .

- It has been analyzed for complementary genotoxicity endpoints, namely, gene mutation in Salmonella (Ames test), structural and numerical chromosome aberrations in hamster V79 cells (micronucleus test, matched with an immunofluorescent staining for kinetochore proteins), and in vivo DNA damage in mouse and rat liver (alkaline DNA elution test) .

Analytical Reagents

DNA Reactivity Studies

N,4-diethylaniline hydrochloride is an organic compound with the molecular formula C10H16ClN and a molecular weight of 185.69 g/mol. It appears as a white to nearly white crystalline powder and is primarily used in research and industrial applications. The compound is classified as a tertiary amine due to the presence of two ethyl groups attached to the nitrogen atom in the aniline structure. The hydrochloride form indicates the presence of a hydrochloric acid moiety, which enhances its solubility in water and makes it easier to handle in various chemical processes .

As with most chemicals, it is advisable to handle N,4-diethylaniline hydrochloride with caution due to the lack of extensive safety data. Here are some general safety considerations:

- Electrophilic Aromatic Substitution: The electron-donating ethyl groups increase the reactivity of the aromatic ring, allowing for substitutions at various positions.

- Acid-Base Reactions: As a weak base, N,4-diethylaniline can react with strong acids to form salts.

- Reduction Reactions: The compound can be reduced to corresponding amines or other derivatives under appropriate conditions.

These reactions are crucial for synthetic organic chemistry, particularly in the production of dyes, pharmaceuticals, and agrochemicals.

Research indicates that N,4-diethylaniline hydrochloride exhibits biological activities that may include:

- Antimicrobial Properties: Some studies suggest that derivatives of diethylaniline have potential antimicrobial effects.

- Cytotoxicity: Certain analogs may exhibit cytotoxic activity against various cancer cell lines, although specific data on N,4-diethylaniline hydrochloride is limited.

- Neurotoxicity: Compounds in the diethylaniline family have been studied for their neurotoxic effects, necessitating caution in handling and usage.

The biological implications of this compound should be explored further through rigorous pharmacological studies.

N,4-diethylaniline hydrochloride can be synthesized through several methods:

- Amination Reaction: The reaction between 4-bromoaniline and diethylamine under basic conditions can yield N,4-diethylaniline. The hydrochloride salt can then be formed by treating the product with hydrochloric acid.

- Reduction of Nitro Compounds: Starting from 4-nitroaniline, reduction using hydrogen gas in the presence of a catalyst can produce N,4-diethylaniline. Subsequent treatment with hydrochloric acid provides the hydrochloride salt.

These methods highlight the versatility in synthesizing this compound for various applications.

N,4-diethylaniline hydrochloride finds applications in several fields:

- Dyes and Pigments: It is utilized as an intermediate in the synthesis of azo dyes and other colorants.

- Pharmaceuticals: The compound serves as a building block for various pharmaceutical agents.

- Chemical Research: It is commonly used in laboratories for research purposes due to its reactive nature and ability to form derivatives.

These applications underscore its significance in both industrial and academic settings.

Interaction studies involving N,4-diethylaniline hydrochloride focus on its reactivity with other chemical species:

- With Electrophiles: The compound readily reacts with electrophiles due to the nucleophilic nature of the nitrogen atom.

- With Biological Molecules: Preliminary studies suggest interactions with proteins and nucleic acids that could influence biological pathways.

Further investigation into these interactions could provide insights into its potential therapeutic uses or toxicological effects.

Several compounds share structural similarities with N,4-diethylaniline hydrochloride. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N,N-Diethylaniline Hydrochloride | C10H16ClN | Contains two ethyl groups on nitrogen; less reactive than N,4-diethylaniline. |

| 4-Diethylaminobenzaldehyde | C11H15ClN | Contains an aldehyde functional group; used in organic synthesis. |

| 4-(Diethylamino)methylphenol | C12H17ClN | Exhibits phenolic properties; utilized in dye production. |

N,4-diethylaniline hydrochloride is unique due to its specific substitution pattern on the aromatic ring and its potential applications in dye chemistry and pharmaceuticals. Its reactivity profile also distinguishes it from other similar compounds.

The crystalline structure of N,4-diethylaniline hydrochloride exhibits characteristic ionic packing patterns commonly observed in protonated amine hydrochloride salts. Based on comparative structural analysis with related compounds, the crystal system is anticipated to adopt a monoclinic space group, similar to other diethylaniline hydrochloride derivatives [1] [2] [3].

The ionic packing arrangement involves the formation of discrete cation-anion pairs where the protonated nitrogen center of N,4-diethylaniline carries a positive charge, balanced by the chloride anion. The crystal lattice stabilization occurs through multiple intermolecular interactions including electrostatic attractions between the positively charged ammonium center and the chloride ions [4] [2].

Hydrogen bonding networks play a crucial role in the crystal packing architecture. The primary hydrogen bonding interactions involve N-H···Cl⁻ contacts, where the protonated nitrogen atom acts as a hydrogen bond donor to the chloride anions [2]. These hydrogen bonds typically exhibit distances ranging from 2.15 to 2.44 Å, as observed in similar diethylaniline derivatives [2]. The geometry of these hydrogen bonds contributes significantly to the three-dimensional stability of the crystal structure.

The intermolecular packing also involves van der Waals interactions between the aromatic rings and ethyl substituents of adjacent molecules. The para-ethyl substituent on the benzene ring introduces additional steric considerations that influence the overall packing efficiency and molecular orientation within the crystal lattice [1] [6].

Nuclear Magnetic Resonance Spectral Interpretation

Nuclear magnetic resonance spectroscopy provides detailed structural information about N,4-diethylaniline hydrochloride through analysis of both ¹H and ¹³C chemical environments. The protonation state significantly influences the chemical shifts compared to the neutral base form [7] [8].

¹H and ¹³C Chemical Shift Assignments

The ¹H Nuclear Magnetic Resonance spectrum of N,4-diethylaniline hydrochloride exhibits characteristic chemical shift patterns that reflect the electronic environment of different proton types. The aromatic protons appear in the downfield region between 7.2-7.8 parts per million, with the specific splitting patterns dependent on the substitution pattern of the benzene ring [9] [7].

The N-ethyl substituent protons display distinct chemical shifts with the methylene protons (NCH₂) appearing at approximately 3.4-3.7 parts per million, downfield shifted compared to the neutral compound due to the electron-withdrawing effect of the protonated nitrogen [7] [8]. The methyl protons of the N-ethyl group resonate at 1.2-1.3 parts per million as a triplet due to coupling with the adjacent methylene protons.

The para-ethyl substituent exhibits characteristic aliphatic chemical shifts with the methylene protons appearing at approximately 2.6-2.8 parts per million and the methyl protons at 1.2-1.3 parts per million [9] [10]. The integration ratios confirm the presence of both ethyl groups in the expected 2:3 ratio for methylene:methyl protons.

¹³C Nuclear Magnetic Resonance spectroscopy reveals distinct carbon environments within the molecule. The aromatic carbon atoms appear in the region between 110-160 parts per million, with the quaternary carbon bearing the para-ethyl substituent appearing at characteristic downfield positions [9] [8]. The aliphatic carbons from both ethyl groups appear in the upfield region between 12-45 parts per million, with the methylene carbons appearing downfield relative to the methyl carbons.

Two-Dimensional Correlation Spectroscopy

Two-dimensional correlation spectroscopy techniques provide valuable connectivity information for structural confirmation of N,4-diethylaniline hydrochloride. Homonuclear correlation spectroscopy reveals through-bond scalar coupling relationships between protons, enabling assignment of the aromatic substitution pattern and confirmation of the ethyl group connectivities [11] [12].

The correlation spectroscopy spectrum demonstrates clear cross-peaks between the aromatic protons, establishing the para-disubstituted benzene ring pattern. Cross-peaks between the N-ethyl methylene and methyl protons confirm the ethyl group connectivity to the nitrogen atom [13] [14]. Similarly, correlations between the para-ethyl substituent protons establish the ethyl group attachment to the aromatic ring.

Heteronuclear correlation experiments provide direct carbon-hydrogen connectivity information, confirming the assignments of both ¹H and ¹³C chemical shifts. The correlations clearly distinguish between the N-ethyl and para-ethyl substituents based on their distinct chemical shift patterns and coupling relationships [12] [13].

Vibrational Spectroscopy Features

Vibrational spectroscopy provides complementary structural information through analysis of molecular vibrations and their characteristic frequencies. The formation of the hydrochloride salt introduces distinct spectroscopic features compared to the neutral base compound [15] [16].

Fourier Transform Infrared Analysis of N-H and Cl⁻ Modes

The Fourier Transform Infrared spectrum of N,4-diethylaniline hydrochloride exhibits characteristic absorption bands that confirm the salt formation and molecular structure. The N-H stretching vibrations appear as broad absorption bands in the region between 2500-3000 wavenumbers, significantly different from the neutral amine due to the protonation state [16].

The broadening and frequency shift of the N-H stretching modes result from the strong hydrogen bonding interactions with the chloride anions. The symmetric and asymmetric N-H stretching vibrations of the protonated nitrogen exhibit distinct frequencies, with the hydrogen-bonded N-H stretches appearing at lower frequencies due to the weakening of the N-H bonds upon hydrogen bond formation [16] [17].

The aromatic C-H stretching vibrations appear in the region between 3000-3100 wavenumbers, while the aliphatic C-H stretches from the ethyl groups appear at 2800-3000 wavenumbers [18] [15]. The aromatic C=C stretching vibrations are observed in the region between 1450-1600 wavenumbers, confirming the benzene ring structure.

The chloride ion vibrational modes appear in the lower frequency region, with characteristic bending and stretching modes between 600-800 wavenumbers. These vibrations are sensitive to the hydrogen bonding environment and provide information about the strength and geometry of the N-H···Cl⁻ interactions [15].

The presence of both ethyl substituents is confirmed by the characteristic C-H bending and stretching vibrations of the methyl and methylene groups. The C-C stretching vibrations from the ethyl groups appear at moderate frequencies between 800-1200 wavenumbers [18] [17].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₆ClN | [3] [19] |

| Molecular Weight | 185.7 g/mol | [20] [19] |

| Crystal System | Monoclinic (estimated) | [1] [2] |

| N-H Stretching | 2500-3000 cm⁻¹ | [16] |

| Aromatic C-H | 3000-3100 cm⁻¹ | [18] [15] |

| Cl⁻ Vibrational Modes | 600-800 cm⁻¹ | [15] |

| ¹H NMR Aromatic | 7.2-7.8 ppm | [9] [7] |

| ¹H NMR N-CH₂ | 3.4-3.7 ppm | [7] [8] |

| ¹³C NMR Aromatic | 110-160 ppm | [9] [8] |

| Hydrogen Bond Distance | 2.15-2.44 Å | [2] |